molecular formula C3H5NO<br>C3H5NO<br>CH2=CH-CONH2 B135399 Acrylamide CAS No. 79-06-1

Acrylamide

Cat. No.: B135399
CAS No.: 79-06-1
M. Wt: 71.08 g/mol
InChI Key: HRPVXLWXLXDGHG-UHFFFAOYSA-N
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Description

Acrylamide, also known as 2-propenamide, is an organic compound with the molecular formula C₃H₅NO. It is a white, odorless, crystalline solid that is soluble in water and several organic solvents. This compound is primarily used in the production of polyacrylamides, which are employed as water-soluble thickeners and flocculation agents in various industrial processes . It is also formed in certain foods during high-temperature cooking processes such as frying, roasting, and baking .

Mechanism of Action

Target of Action

Acrylamide, a potential neurotoxin, primarily targets the nervous system . It has been known to cause severe nerve damage and peripheral neuronal damage in both animals and humans . It can combine with purine bases on deoxyribonucleic acid (DNA) molecules to form DNA adducts , and inhibit the release of neurotransmitters .

Mode of Action

This compound interacts with its targets primarily through the formation of covalent bonds with soft nucleophiles . It forms covalent adducts with highly nucleophilic cysteine thiolate groups located within active sites of presynaptic proteins . This interaction results in protein inactivation, which disrupts nerve terminal processes and impairs neurotransmission .

Biochemical Pathways

This compound affects multiple biochemical pathways. It is produced by the Maillard reaction between reducing sugars and free amino acids during food processing . It can cause mitochondrial dysfunction by downregulating ATPase, mitochondrial complex I-III, succinate dehydrogenase activities, and glycolytic mechanisms, leading to energy depletion . It also induces oxidative stress on cells due to its conjugation with glutathione and superoxide dismutase enzymes, leading to their subsequent inhibition .

Pharmacokinetics

The toxicokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is absorbed in rat and mice models and affects multiple functions in the cells . The conversion of this compound into glycidamide and the glutathione coupling process are highly related to the gender and oral gavage dose . The internal exposure via four mercapturic acid metabolites is associated with the gender and body mass index characteristics .

Result of Action

The action of this compound results in molecular and cellular effects. It induces programmed cell death, including apoptosis, autophagy, and programmed necrosis . It also causes a 20% reduction in the number of neurites per cell at certain concentrations after 72 hours of exposure . Moreover, it leads to axonal degeneration of the nervous system, nerve cell apoptosis, oxidative stress, inflammatory response, and gut-brain axis homeostasis .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. The main parameters that affect this compound formation in foods are the composition of the raw food, and time–temperature of food processing . This compound levels vary in bread depending on the time and thermal processing, this compound precursors found in different grains, the grain varieties and parts of the grains, fermentation time and type of microorganisms and used co-ingredients .

Biochemical Analysis

Biochemical Properties

Acrylamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to affect the activity of cytochrome P450 in oxidizing xenobiotics and disrupt synaptic transmission by forming adducts at non-neuronal cells .

Cellular Effects

This compound has toxic effects on different body systems, including the genitourinary, reproductive, and nervous system . It influences cell function by directly inhibiting neurotransmission, causing cellular changes, inhibiting key cellular enzymes, and bonding of kinesin-based fast axonal transport . It also disrupts focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2) cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is suggested that this compound’s molecular effect on SNARE core kinetics is carried out through the adduction of NSF and/or SNARE proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects change over time. It is known that polymerization prevents the determination of a boiling point at ambient pressures but, at 3.34 kPa (25 mmHg), this compound boils at 125 °C . Polymerization also occurs with ultraviolet irradiation, and commercial solutions are stabilized with cuprous salts, tert-butylpyrocatechol, or other antioxidants .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High levels of this compound caused cancer in laboratory animals, but the levels of this compound used in these studies were much greater than those found in human food .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is converted into mercapturic acids via a reductive metabolic pathway . This conversion involves interactions with enzymes and cofactors, and it can affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is supplied in IBCs (totes) or in bulk and must be stored and protected from direct sunlight and extreme temperatures .

Subcellular Localization

It has been observed that the pro-degeneration factor, SARM1, was upregulated in this compound (ACR) neuropathy, a slow, Wallerian-like, programmed axonal death process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylamide can be synthesized through the hydration of acrylonitrile, which is catalyzed enzymatically or by using sulfuric acid and various metal salts. The enzymatic process involves the use of nitrile hydratase, an enzyme discovered in microorganisms . The reaction is as follows:

CH2=CHCN+H2OCH2=CHC(O)NH2\text{CH}_2=\text{CHCN} + \text{H}_2\text{O} \rightarrow \text{CH}_2=\text{CHC(O)NH}_2 CH2​=CHCN+H2​O→CH2​=CHC(O)NH2​

Industrial Production Methods: Historically, this compound was produced using sulfuric acid or copper catalysts. the discovery of nitrile hydratase has led to its widespread use in industrial production due to its efficiency and environmental benefits . The industrial process involves the hydration of acrylonitrile in the presence of nitrile hydratase, resulting in high yields of this compound.

Chemical Reactions Analysis

Types of Reactions: Acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals or ultraviolet light.

    Oxidation: Typically involves oxidizing agents such as potassium permanganate.

    Reduction: Requires strong reducing agents like lithium aluminum hydride.

Major Products:

    Polythis compound: Formed through polymerization.

    Acrylic Acid: Formed through oxidation.

    Propionamide: Formed through reduction.

Scientific Research Applications

Acrylamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Acrylamide can be compared with other similar compounds such as:

    Meththis compound: Similar in structure but has a methyl group attached to the carbon-carbon double bond.

    Propionamide: Lacks the carbon-carbon double bond present in this compound.

    Acrylic Acid: Similar in structure but has a carboxylic acid group instead of an amide group.

Uniqueness of this compound: this compound is unique due to its ability to polymerize and form polyacrylamides, which have extensive industrial and research applications. Its formation during high-temperature cooking processes also distinguishes it from other similar compounds .

Properties

IUPAC Name

prop-2-enamide
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InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)
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InChI Key

HRPVXLWXLXDGHG-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)N
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Molecular Formula

C3H5NO, Array
Record name ACRYLAMIDE
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Related CAS

9003-05-8
Record name Polyacrylamide
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DSSTOX Substance ID

DTXSID5020027
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Molecular Weight

71.08 g/mol
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Physical Description

Acrylamide appears as white crystalline solid shipped either as a solid or in solution. A confirmed carcinogen. Toxic by skin absorption. Less dense than water and soluble in water. May be toxic by ingestion. Used for sewage and waste treatment, to make dyes, adhesives. The solid is stable at room temperature, but upon melting may violently polymerize. Toxic, irritating to skin, eyes, etc., Acrylamide solution, [aqueous] appears as a colorless aqueous solution of a solid. Often at a concentration of 40% (w/v). Spills can easily penetrate the soil and contaminate groundwater and nearby streams. Used for sewage and waste treatment and to make dyes and adhesives. Toxic, irritating to skin, eyes, etc. Produce toxic oxides of nitrogen when burned., Acrylamide solution, [flammable liquid label] appears as a solution of a colorless crystalline solid. Flash point depends on the solvent but below 141 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used for sewage and waste treatment, to make dyes and adhesives., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystalline, odorless solid; [NIOSH], Solid, WHITE CRYSTALS., White crystalline, odorless solid.
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Boiling Point

189 °F at 2 mmHg (EPA, 1998), 192.6 °C, 192.60 °C. @ 760.00 mm Hg, 347-572 °F (decomposes), 347-572 °F (Decomposes)
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Flash Point

280.4 °F (EPA, 1998), 138 °C (280 °F) - closed cup, 138 °C c.c., 280 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 3.711X10+2 g/L at 20 °C; 4.048X10+2 g/L at 30 °C, Soluble in ethanol, ethyl ether and acetone, Solubility (g/100 mL) at 30 °C in: methanol 155; ethanol 86.2; acetone 63.1; ethyl acetate 12.6; chloroform 2.66; benzene 0.346; heptane 0.0068, 390 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 204 (very good), (86 °F): 216%
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Density

1.122 at 86 °F (EPA, 1998) - Denser than water; will sink, 1.122 at 30 °C/4 °C, 1.13 g/cm³, 1.12
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Vapor Density

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air = 1), Relative vapor density (air = 1): 2.45
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Vapor Pressure

0.007 mmHg at 68 °F (EPA, 1998), 0.007 [mmHg], 0.9 Pa (7X10-3 mm Hg) at 25 °C, Vapor pressure, Pa at 25 °C: 0.9, 0.007 mmHg
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Mechanism of Action

... In this study, we first investigated the effects of acrylamide (ACR) on slow axonal transport of neurofilaments in cultured rat dorsal root ganglia (DRG) neurons through live-cell imaging approach. Then for the underlying mechanisms exploration, the protein level of neurofilament subunits, motor proteins kinesin and dynein, and dynamitin subunit of dynactin in DRG neurons were assessed by western blotting and the concentrations of ATP was detected using the ATP Assay Kit. The results showed that ACR treatment results in a dose-dependent decrease of slow axonal transport of neurofilaments. Furthermore, ACR intoxication significantly increases the protein levels of the three neurofilament subunits (NF-L, NF-M, NF-H), kinesin, dynein, and dynamitin subunit of dynactin in DRG neurons. In addition, ATP level decreased significantly in ACR-treated DRG neurons. Our findings indicate that ACR exposure retards slow axonal transport of NF-M, and suggest that the increase of neurofilament cargoes, motor proteins, dynamitin of dynactin, and the inadequate ATP supply contribute to the ACR-induced retardation of slow axonal transport., Acrylamide produces a central-peripheral distal axonopathy when administered chronically. This is characterized functionally by decreases in the monosynaptic reflex and dorsal root potential and alterations in the characteristics of the dorsal root reflex. Acute administration of acrylamide inhibits the oxidative enzyme complex nicotinamide adenine dinucleotide (reduced form)-tetrazolium reductase and slows retrograde axoplasmic transport. This study was carried out to determine if the spinal cord reflexes are also affected following acute administration of acrylamide. Dose response studies revealed a dose-dependent increase in both the monosynaptic reflex and dorsal root reflex. A single injection of 50 mg/kg acrylamide caused an increase in both the monosynaptic reflex and dorsal root reflex within 15 min and continued for over 3 hr. These data are paradoxical since chronic administration of acrylamide results in decreased function. Two possible mechanisms are proposed. First, calcium ion regulation may be involved in both the acute and chronic effects of acrylamide on spinal cord reflexes. Second, a depolarization of the neurons is occurring just prior to cell injury or death.
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Impurities

Possible contaminants include sodium sulfate, acrylic acid, sulfuric acid, and water, depending on the mode of synthesis. The commercial product has been reported to contain residual levels of 1-100 mg/kg acrylonitrile.
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Color/Form

Flake-like crystals from benzene, White crystalline ... solid

CAS No.

79-06-1, 9003-05-8
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Melting Point

184 °F (EPA, 1998), 84.5 °C, 184 °F
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Synthesis routes and methods I

Procedure details

A 10% solution of poly(AMD/DMAEA.MeCl/EA) was prepared as follows: 13.87 parts of 53.58% aqueous acrylamide (AMD), 25.31 parts of a 80% aqueous solution of ethacryloxyethyltrimethylammonium chloride (DMAEA.MeCl), 2.33 parts of ethyl acrylate (EA), 0.3 part EDTA, 258.16 parts of deionized water and 0.030 parts of VA-044 were added to a suitable glass vessel. The solution was sparged with nitrogen gas and stirred for about one hour at ambient temperature. The nitrogen sparge was changed to a nitrogen purge, and polymerization was initiated thermally by raising the temperature of the solution to 44° C. Stirring and heating were continued for about 21 hours to give a clear, viscous solution of poly(AMD/DMAEA.MeCl/EA) having a standard viscosity of about 2.0 centipoise.
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Synthesis routes and methods II

Procedure details

Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells, were connected in series. A mixed solution of 4 parts of acrylonitrile and 96 parts of a 0.1% aqueous solution of sodium acrylate (neutralized with Na2CO3 to pH 8.0) was introduced into the first column (hereinafter referred to as "Column No. 1") from the top thereof, and passed therethrough at a temperature of 5° C. and SV (Space Velocity)=0.8 hr-1. 96 parts of the reaction solution flowing out of Column No. 1 was mixed with 4 parts of acrylonitrile, introduced into the second column (hereinafter referred to as "Column No. 2") from the top thereof, and passed therethrough at SV=0.8 hr-1. The effluent from the bottom of Column No. 2 in the amount of 96.5 parts was mixed with 3.5 parts of acrylonitrile, introduced into the third column (hereinafter referred to as "Column No. 3") from the top thereof, and passed therethrough at a temperature of 5° C. and SV=0.8 hr-1. The reaction in each column proceeds smoothly without causing the trouble resulting from the swelling of the fixed cells. As an effluent from the bottom of Column No. 3, a 15.4% aqueous solution of acrylamide containing no acrylonitrile was obtained. This aqueous solution was vacuum-concentrated at 45° C. by use of a flash evaporator while bubbling air therethrough, to thereby obtain a concentrated solution having an acrylamide concentration of 28%.
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Synthesis routes and methods III

Procedure details

The following components are mixed in a vessel provided with a stirrer, thermometer and nitrogen inlet and outlet: 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling point of the mixture 192°-254° C.), 53.3 parts of sorbitan monooleate and 20 parts of oxyethylated nonylphenol (degree of oxyethylation from 8 to 12). A solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of the solution having been brought to 8.0 with 18 parts of sodium hydroxide, is then added and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is then passed over the mixture for 30 minutes, after which the mixture is heated to 60° C. in the course of 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile dissolved in a small amount of acetone is added. When the mixture has been heated at 60° C. for 3 hours, the polymerization is complete. A coagulate-free, sedimentation-stable water-in-oil dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate is obtained, which is used as a thickener, having co-binder properties, in paper coating compositions. The K value of the polymer is 247.5.
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hydrocarbon
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Yield
35%
Yield
65%

Synthesis routes and methods IV

Procedure details

One gram of the catalyst prepared was reacted with 5 grams of a 7% solution of acrylonitrile in water at 135° C. for one hour to give a 72.5% conversion of acrylonitrile with an 87.9% yield of acrylamide.
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catalyst
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Yield
87.9%

Synthesis routes and methods V

Procedure details

The crosslinked copolymer of acrylamide and of methacryloyloxyethyltrimethylammonium chloride used according to the invention is more particularly a copolymer obtained by copolymerization of acrylamide and of dimethylaminoethyl methacrylate quaternized with methyl chloride, followed by crosslinking with an olefinically unsaturated compound, in particular methylenebisacrylamide. A crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (about 50/50 by weight) in the form of a dispersion is more particularly used. This dispersion is sold under the name Salcare SC92 by the company Ciba.
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Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acrylamide
Reactant of Route 2
Acrylamide
Reactant of Route 3
Acrylamide
Reactant of Route 4
Reactant of Route 4
Acrylamide
Reactant of Route 5
Acrylamide
Reactant of Route 6
Reactant of Route 6
Acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.